1,2-Dinonanoylphosphatidylcholine

説明

Overview of Phosphatidylcholine Class in Biological Systems

Phosphatidylcholines (PC) represent a crucial class of phospholipids (B1166683), serving as a primary component of biological membranes in eukaryotes. wikipedia.org They are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. creative-biolabs.com This dual nature allows them to form the lipid bilayers that are fundamental to the structure and integrity of cell membranes. creative-biolabs.comnumberanalytics.com

Constituting 40-50% of the total phospholipids in a cell, phosphatidylcholines are the most abundant phospholipid type. biocrates.com They are predominantly found in the outer leaflet of the cell membrane. wikipedia.orgbiocrates.com Beyond their structural role, phosphatidylcholines are involved in various cellular processes, including membrane-mediated cell signaling and the activation of certain enzymes. wikipedia.org The body synthesizes phosphatidylcholines through two main pathways: the CDP-choline pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. numberanalytics.com They are also precursors for the neurotransmitter acetylcholine, which is vital for brain and muscle function. biocrates.comlipotype.com

Structural Characteristics and Nomenclature of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine

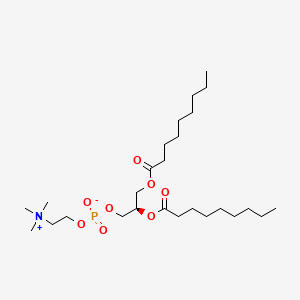

The structure of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine is defined by a glycerol (B35011) backbone. At the sn-1 and sn-2 positions of this backbone, two nonanoyl (C9:0) fatty acid chains are attached via ester bonds. The sn-3 position is linked to a phosphate (B84403) group, which in turn is connected to a choline (B1196258) headgroup. moleculardepot.com This specific arrangement of a polar head group and non-polar tails gives the molecule its amphiphilic character.

In scientific literature and for cataloging purposes, 1,2-Dinonanoyl-sn-glycero-3-phosphocholine is often referred to by abbreviated nomenclature. Common synonyms include 09:0 PC and PC(9:0/9:0), where "09:0" indicates the presence of two nonanoyl fatty acid chains with zero double bonds. moleculardepot.comchemicalbook.com

Table 1: Chemical Properties of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine

| Property | Value |

|---|---|

| Chemical Formula | C₂₆H₅₂NO₈P |

| Molecular Weight | 537.667 g/mol moleculardepot.com |

| CAS Number | 27869-45-0 chemicalbook.com |

| Physical Form | Powder moleculardepot.com |

| Storage Temperature | -20°C moleculardepot.com |

Historical Context of Phospholipid Research in Model Systems

The study of phospholipids dates back to the 19th century. In 1847, French chemist Theodore Nicolas Gobley first identified a phosphorus-containing lipid from egg yolk, which he named "lecithin," derived from the Greek word for egg yolk, "lekithos". wikipedia.orgbiocrates.com Later, in 1884, Johann Ludwig Wilhelm Thudichum expanded on this by isolating two types of "phosphatides" from the brain based on their alcohol solubility: lecithin (B1663433) (now known as phosphatidylcholine) and cephalin. nih.gov

A significant conceptual leap occurred in 1925 when Evert Gorter and François Grendel conducted experiments suggesting that the cell membrane is composed of a lipid bilayer. wikipedia.org This idea was further developed into the "fluid mosaic model" by S.J. Singer and Garth L. Nicolson in 1972, which proposed that proteins are embedded within a fluid phospholipid bilayer. wikipedia.org

The development of model systems to study these biological structures was a pivotal advancement. In the 1960s, Alec Bangham and his colleagues discovered that phospholipids in water could spontaneously form closed, bilayered spherical structures. springernature.combabraham.ac.uk These structures, later termed "liposomes," quickly became an invaluable tool for researchers as they provided a simplified and controllable model to investigate the properties and functions of biological membranes. babraham.ac.ukmdpi.com

Rationale for Academic Investigation of Short-Chain Phosphatidylcholines in Membrane Mimicry

Short-chain phosphatidylcholines, such as 1,2-Dinonanoyl-sn-glycero-3-phosphocholine, are of particular interest in academic research for their utility in creating membrane mimics. These synthetic phospholipids allow for the precise control of the biophysical properties of model membranes. The shorter acyl chains of these molecules influence the thickness, fluidity, and curvature of the lipid bilayer.

The ability of short-chain PCs to self-assemble into stable structures like vesicles and liposomes makes them excellent tools for a variety of research applications. medchemexpress.com For instance, they are used to study the interactions between cell membranes and other molecules like proteins, peptides, and drugs. mdpi.com By incorporating specific phospholipids like 1,2-Dinonanoyl-sn-glycero-3-phosphocholine into model membranes, scientists can investigate how lipid composition affects membrane protein function and the permeability of the membrane to different substances.

Furthermore, these membrane mimics are instrumental in the development of drug delivery systems. medchemexpress.com The well-defined and reproducible nature of liposomes made from synthetic short-chain PCs allows for the systematic study of factors that govern drug encapsulation and release. The similarity of these phospholipid structures to natural cell membranes can also enhance the biocompatibility and transport of therapeutic agents. rsc.org The investigation of how acyl chain length affects membrane properties is crucial for understanding fundamental biological processes and for designing effective nanocarriers for therapeutic purposes. embopress.orgnih.gov

Structure

2D Structure

特性

IUPAC Name |

[(2R)-2,3-di(nonanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO8P/c1-6-8-10-12-14-16-18-25(28)32-22-24(35-26(29)19-17-15-13-11-9-7-2)23-34-36(30,31)33-21-20-27(3,4)5/h24H,6-23H2,1-5H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGVBFQDYSPMSY-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950554 | |

| Record name | 2,3-Bis(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27869-45-0 | |

| Record name | 1,2-Dinonanoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027869450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dinonanoyl-sn-glycero-3-phosphocholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Derivatization for Research Applications

Established Synthetic Pathways for 1,2-Dinonanoyl-sn-glycero-3-phosphocholine

The synthesis of 1,2-dinonanoyl-sn-glycero-3-phosphocholine (DNPC) is typically achieved through semi-synthetic routes starting from a chiral precursor, most commonly sn-glycero-3-phosphocholine (GPC). GPC can be sourced commercially or derived from the deacylation of natural phosphatidylcholines. researchgate.netcaymanchem.com The primary challenge lies in the efficient and stereospecific acylation of the two hydroxyl groups on the glycerol (B35011) backbone.

One of the most established methods is the direct acylation of GPC with a nonanoylating agent. This reaction is often carried out in the presence of a catalyst and a suitable solvent system.

Key Synthetic Approaches:

Acylation with Fatty Acid Anhydride (B1165640): This method involves reacting sn-glycero-3-phosphocholine with nonanoic anhydride in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the reaction. This approach can lead to high yields of the desired diacylated product.

Steglich Esterification: This procedure utilizes nonanoic acid directly, activated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), with a catalyst like DMAP. frontiersin.orgnih.gov This method is widely used for synthesizing various phospholipids (B1166683) due to its mild reaction conditions. frontiersin.org

Acylation with Acyl Halides: Using nonanoyl chloride is another effective route. The high reactivity of the acyl chloride allows for rapid esterification of the GPC hydroxyl groups. The reaction is typically performed in an aprotic solvent with a base to neutralize the HCl byproduct.

A significant advancement in phospholipid synthesis is the use of chemo-enzymatic strategies, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.gov For instance, a lipase (B570770) with sn-1 positional selectivity, such as Novozym 435 from Candida antarctica, can be used to acylate the first hydroxyl group of GPC. researchgate.net The resulting lysophosphatidylcholine (B164491) can then be acylated at the sn-2 position using either a chemical method or a different enzyme, like a phospholipase A2, to yield the final structured phospholipid. researchgate.net

The general pathway starting from GPC is outlined below: sn-glycero-3-phosphocholine + 2 Nonanoic Acid/Derivative → 1,2-Dinonanoyl-sn-glycero-3-phosphocholine + Byproducts

This reaction underscores the importance of GPC as a central intermediate in the synthesis of specific, structured phosphatidylcholines for research. researchgate.net

Methodologies for Analog and Derivative Synthesis for Biophysical Probes

To study the complex behavior of lipids in biological membranes, researchers require analogs and derivatives of phospholipids like DNPC that are modified with reporter groups. These biophysical probes, which may contain fluorescent tags, spin labels, or photoactivatable groups, are synthesized by adapting the established pathways.

The synthesis of analogs generally involves one of three strategies:

Modification of the Fatty Acyl Chains: A common approach is to use a derivatized nonanoic acid in the acylation step. For example, a nonanoic acid chain functionalized with a fluorescent group (e.g., NBD, pyrene) or a spin label (e.g., DOXYL) can be incorporated. This allows for the synthesis of phospholipids with probes located at specific depths within the lipid bilayer.

Modification of the Headgroup: The phosphocholine (B91661) headgroup can be chemically altered. While more complex, this approach allows for the study of headgroup interactions. Syntheses of headgroup-labeled analogs for similar phospholipids like DPPC have been achieved starting from labeled precursors such as [1-¹³C]glycine or other labeled amino alcohols. nih.gov

Modification of the Glycerol Backbone: Although less common, the glycerol backbone can be modified.

The synthesis of a mixed-chain analog, where one chain is nonanoyl and the other is a modified fatty acid, is a powerful tool. This is typically achieved through a stepwise acylation starting from GPC. First, one hydroxyl group is acylated with nonanoic acid. After purification of the resulting lysophosphatidylcholine, the second hydroxyl group is acylated with the derivatized fatty acid. This ensures the precise placement of the probe within the phospholipid molecule.

| Probe Type | Synthetic Strategy | Application |

| Fluorescent Analog | Acylation with a fluorescently-tagged fatty acid (e.g., NBD-nonanoic acid). | Studying lipid diffusion, phase separation, and membrane fusion via fluorescence microscopy and spectroscopy. |

| Spin-Labeled Analog | Acylation with a spin-labeled fatty acid (e.g., DOXYL-stearic acid as a proxy). | Investigating membrane fluidity and lipid dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy. |

| Photoactivatable Analog | Incorporation of a fatty acid with a diazirine or benzophenone (B1666685) group. | Identifying lipid-protein interactions through photo-crosslinking experiments. |

| Biotinylated Analog | Acylation with a biotin-tagged fatty acid. | Probing interactions with avidin/streptavidin systems and for purification/immobilization purposes. |

Purification and Quality Control Methodologies in Research Synthesis

The purity of synthetic 1,2-dinonanoyl-sn-glycero-3-phosphocholine is critical for obtaining reliable and reproducible experimental results. Following synthesis, the crude product contains unreacted starting materials, byproducts, and potentially side-products like lysophospholipids or isomers. Therefore, rigorous purification and quality control are essential.

Purification Techniques:

Column Chromatography: Silica gel column chromatography is the most common method for purifying phospholipids. A solvent gradient, typically a mixture of chloroform, methanol (B129727), and water, is used to separate the desired product from impurities based on polarity. researchgate.net

Recrystallization: For certain saturated phospholipids, sequential recrystallization can be a cost-effective and scalable alternative to chromatography. frontiersin.orgnih.gov This involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate) and allowing it to crystallize upon cooling. A second recrystallization from a different solvent, such as acetone, can further enhance purity. frontiersin.orgnih.gov This method has been used to achieve purities of 96% or higher for similar compounds. frontiersin.org

Quality Control Methodologies: Once purified, the identity and purity of the DNPC must be confirmed using a combination of analytical techniques.

| Analytical Method | Purpose | Typical Findings |

| Thin-Layer Chromatography (TLC) | Rapidly assess purity and compare the product's retention factor (Rf) to a known standard. | A single spot with the expected Rf value indicates high purity. |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity with high precision. Can be coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). | A single major peak in the chromatogram. Purity is often reported as >99%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the chemical structure. ¹H, ¹³C, and ³¹P NMR are used to verify the presence and positioning of the nonanoyl chains and the phosphocholine headgroup. frontiersin.org | ¹H NMR spectra confirm signals corresponding to the glycerol backbone, the fatty acid acyl chains, and the choline (B1196258) methyl groups. ³¹P NMR shows a single peak characteristic of the phosphodiester group. |

| Mass Spectrometry (MS) | Determine the molecular weight and confirm the elemental composition. Techniques like Electrospray Ionization (ESI-MS) are commonly used. | The observed mass-to-charge ratio (m/z) matches the theoretical value for the protonated molecule [M+H]⁺ or other adducts. uni.lu |

Isotopic Labeling Approaches for Advanced Biophysical Studies

Isotopic labeling involves replacing specific atoms in the 1,2-dinonanoyl-sn-glycero-3-phosphocholine molecule with their heavier, stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H) isotopes. These labeled lipids are indistinguishable from their unlabeled counterparts in terms of their physicochemical properties but can be detected by specialized analytical techniques, making them invaluable for advanced biophysical studies.

Labeling Strategies: The synthetic route chosen depends on the desired location of the isotopic label.

Acyl Chain Labeling: This is the most straightforward approach, achieved by using isotopically labeled nonanoic acid (e.g., perdeuterated nonanoic acid, ¹³C-labeled nonanoic acid) in the acylation step of sn-glycero-3-phosphocholine. This allows for detailed studies of the hydrophobic core of the membrane.

Glycerol Backbone Labeling: To label the glycerol moiety, the synthesis must start from an isotopically labeled glycerol derivative. For example, stereospecific labeling with tritium (B154650) (³H) has been accomplished by reducing a glyceraldehyde-like precursor with a tritiated reducing agent like sodium borohydride, followed by conversion to the final phospholipid. nih.gov

Headgroup Labeling: Labeling the phosphocholine headgroup provides insights into hydration, headgroup orientation, and interactions. This is achieved by using labeled precursors in the headgroup synthesis. For instance, the synthesis of ¹³C- and ²H-labeled choline headgroups has been performed using precursors like labeled glycine (B1666218) or 2-aminoethanol, which are then incorporated into the phospholipid structure. nih.gov

Applications of Isotopic Labeling:

| Isotope | Analytical Technique | Research Application |

| Deuterium (B1214612) (²H) | Solid-State NMR Spectroscopy | Determination of acyl chain order parameters, lipid packing, and phase behavior in membranes. |

| Carbon-13 (¹³C) | NMR Spectroscopy, Mass Spectrometry | Probing molecular dynamics, conformation, and metabolic pathways of lipids. |

| Nitrogen-15 (¹⁵N) | NMR Spectroscopy | Studying the dynamics and interactions of the phosphocholine headgroup. |

| Tritium (³H) | Scintillation Counting, Autoradiography | Used as a tracer in lipid transport and metabolism studies due to the high sensitivity of radioactive detection. nih.gov |

These isotopic labeling approaches provide powerful tools to investigate the structure, dynamics, and function of lipid membranes at a molecular level, which would be impossible to achieve with unlabeled molecules alone.

Biophysical Characterization in Model Membrane Systems

Phase Behavior and Thermotropic Transitions of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine Bilayers

The thermotropic phase behavior of phospholipid bilayers describes how their physical state changes with temperature. For a lipid like 1,2-Dinonanoyl-sn-glycero-3-phosphocholine, these transitions are fundamental to its function in model membranes.

Gel to Liquid-Crystalline Phase Transitions

Phospholipid bilayers, such as those formed by DNPC, undergo a primary phase transition from a tightly packed, ordered gel phase (Lβ') to a more fluid, disordered liquid-crystalline phase (Lα) as temperature increases. This main phase transition temperature is denoted as Tm. In the gel phase, which exists below the Tm, the saturated nonanoyl chains of DNPC are in a nearly all-trans conformational state, leading to a high degree of order and reduced lateral mobility. As the temperature rises to the Tm, the acyl chains absorb thermal energy, leading to an increase in gauche conformers, greater rotational and lateral diffusion, and a decrease in bilayer thickness. This cooperative "melting" of the hydrocarbon chains is a key characteristic of lipid bilayers and can be detected by techniques such as differential scanning calorimetry (DSC), which measures the heat absorbed during the transition. nih.govresearchgate.net For some phosphatidylcholines, a "pretransition" (Tp) from a planar gel phase (Lβ') to a "rippled" gel phase (Pβ') occurs at a temperature below the main transition. mdpi.com

Influence of Acyl Chain Length on Phase Behavior

The length of the acyl chains is a critical determinant of the phase transition temperature (Tm) in saturated diacylphosphatidylcholines. mdpi.com Longer acyl chains exhibit stronger van der Waals attractive forces between them, which requires more thermal energy to disrupt the ordered packing of the gel phase. nih.govquora.com Consequently, the Tm increases with increasing acyl chain length. mdpi.com

1,2-Dinonanoyl-sn-glycero-3-phosphocholine, with its two 9-carbon (C9:0) acyl chains, fits into this trend. Compared to more commonly studied phospholipids (B1166683) with longer chains, DNPC has a significantly lower phase transition temperature. For instance, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) with C14 chains has a Tm of 24°C, while 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with C16 chains has a Tm of 41°C. nih.govavantiresearch.com The shorter C9 chains of DNPC lead to weaker inter-chain interactions, resulting in a less stable gel phase and a transition to the liquid-crystalline state at a lower temperature. This relationship underscores how acyl chain length can be tuned to control the physical state of a model membrane at a given temperature. mdpi.comnih.gov

| Phosphatidylcholine (PC) | Acyl Chain Composition | Phase Transition Temp. (Tm) in °C |

|---|---|---|

| 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) | 12:0/12:0 | -2 |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | 14:0/14:0 | 24 |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 16:0/16:0 | 41 |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) | 18:0/18:0 | 55 |

| 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) | 19:0/19:0 | 62 |

Data sourced from Avanti Polar Lipids, illustrating the trend of increasing Tm with acyl chain length for saturated phosphatidylcholines. avantiresearch.com The value for DNPC (9:0/9:0) is not listed but would be expected to be significantly lower than that of DLPC.

Membrane Fluidity and Order Parameters

Membrane fluidity is a measure of the freedom of movement of lipids within the bilayer. It is inversely related to lipid order and is a crucial parameter for the function of model membranes.

Experimental Probes for Fluidity Assessment

The fluidity of lipid bilayers is commonly assessed using fluorescent probes whose spectral properties are sensitive to the microenvironment of the membrane. nih.govbmglabtech.com

1,6-Diphenyl-1,3,5-hexatriene (B155585) (DPH): DPH is a classic hydrophobic probe that partitions into the nonpolar core of the lipid bilayer. nih.govspringernature.com Its rotational motion is restricted by the surrounding acyl chains. By measuring its steady-state fluorescence anisotropy, one can infer the "microviscosity" or order of the lipid environment. Higher anisotropy corresponds to more restricted motion and thus a more ordered, less fluid membrane (gel phase), while lower anisotropy indicates a less ordered, more fluid membrane (liquid-crystalline phase). nih.govbmglabtech.com

1-(4-Trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH): This cationic derivative of DPH has a charged headgroup that anchors it at the lipid-water interface of the bilayer, while the fluorescent DPH moiety remains in the hydrophobic core. medchemexpress.comnih.govnih.gov This specific localization makes TMA-DPH particularly useful for measuring fluidity in the outer region of the plasma membrane in living cells and provides a more precise report on the interfacial region of model membranes. nih.govnih.govresearchgate.net

Laurdan and Prodan: These probes exhibit a shift in their emission spectrum depending on the polarity of their environment, which is primarily influenced by the extent of water penetration into the bilayer. researchgate.netnih.govnih.gov In the ordered gel phase, water penetration is minimal, and the emission is blue-shifted. In the fluid liquid-crystalline phase, increased molecular motion allows more water molecules to penetrate the headgroup region, causing a red-shift in the emission spectrum. researchgate.netescholarship.org This spectral shift is quantified using a "Generalized Polarization" (GP) value, providing a sensitive measure of the lipid packing and phase state. researchgate.net

| Probe | Typical Location in Bilayer | Principle of Measurement | Reported Property |

|---|---|---|---|

| DPH | Hydrophobic Core | Fluorescence Anisotropy/Polarization | Membrane Fluidity/Order |

| TMA-DPH | Anchored at Interface, Tail in Core | Fluorescence Anisotropy/Polarization | Interfacial Fluidity/Order |

| Laurdan/Prodan | Interfacial Region | Emission Spectrum Shift (Generalized Polarization) | Lipid Packing/Phase State/Hydration |

Impact on Lipid Packing and Bilayer Structure

The structure of a lipid bilayer is significantly influenced by the chemical nature of its constituent lipids, particularly the length and saturation of the acyl chains. acs.orgrsc.org

For 1,2-Dinonanoyl-sn-glycero-3-phosphocholine, the two short, saturated C9 acyl chains dictate its packing properties. In comparison to longer-chain saturated phospholipids like DPPC (C16) or DSPC (C18), the shorter nonanoyl chains of DNPC result in weaker van der Waals interactions. nih.govquora.com This reduction in intermolecular attraction leads to less dense packing of the acyl chains in both the gel and liquid-crystalline phases.

Formation and Stability of Model Vesicles

Phospholipids like DNPC can spontaneously self-assemble in aqueous solutions to form vesicles, which are spherical structures enclosing an aqueous core within one or more lipid bilayers. These model vesicles, or liposomes, are invaluable tools in biophysical research.

The formation of vesicles is a thermodynamically driven process that minimizes the unfavorable contact between the hydrophobic acyl chains and water. nih.gov Conventional methods for preparing liposomes include thin-film hydration, sonication, and extrusion. nih.gov Research has shown that short-chain lecithins, a category that includes DNPC, can spontaneously form stable, small unilamellar vesicles when mixed with aqueous suspensions, sometimes in combination with long-chain phospholipids. nih.gov This suggests that DNPC is well-suited for the formation of model vesicles.

The stability of these vesicles is influenced by several factors. The physical state of the bilayer is critical; vesicles are generally more stable and less permeable when their lipids are in the ordered gel phase. uu.nl However, even very short-chain lipids can form stable vesicles. nih.gov The stability of a liposome (B1194612) formulation can be enhanced by incorporating molecules like cholesterol, which modulates membrane fluidity and reduces permeability. nih.gov For charged phospholipids, electrostatic repulsion between vesicles can prevent aggregation and increase colloidal stability. mdpi.com While DNPC is a neutral (zwitterionic) lipid, its ability to form stable vesicles can be modulated by its concentration, the presence of other lipids or molecules, and the properties of the aqueous medium. nih.govumd.edu The characterization of vesicle size, lamellarity, and stability over time, often measured by techniques like dynamic light scattering (DLS), is essential for their application as model membrane systems. mdpi.com

Interactions with Cholesterol and Other Lipids in Artificial Membranes

Cholesterol is a crucial modulator of fluidity and organization in biological membranes. Its interaction with phospholipids is a cornerstone of membrane biophysics. When incorporated into phospholipid bilayers, cholesterol can prevent the fatty acyl chains from crystallizing at lower temperatures and constrain their motion at higher temperatures, an effect often referred to as the "condensation effect."

Electron spin resonance (ESR) studies using cholestane (B1235564) spin-labels in multi-bilayer systems of various phospholipids have shown that cholesterol prevents neighboring lipids from undergoing fluidization. nih.gov At low concentrations, cholesterol coexists with a pure phospholipid phase, but as its concentration increases beyond ~20 mol%, the bulk phospholipid gel-to-liquid-crystal phase transition is abolished, indicating the formation of a more uniform, cholesterol-rich liquid-ordered phase. nih.gov These general principles are expected to apply to bilayers composed of 1,2-dinonanoyl-sn-glycero-3-phosphocholine. The relatively short, saturated C9 chains of DNPC would form a fluid bilayer at ambient temperatures, and the inclusion of cholesterol would be anticipated to increase the membrane's thickness and mechanical rigidity while decreasing its permeability. Studies on ternary mixtures containing 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), sphingomyelin (B164518), and cholesterol are frequently used to investigate the formation of liquid-ordered and liquid-disordered phases, which are relevant to lipid rafts. mdpi.com

Table 2: Effects of Cholesterol on Phospholipid Bilayers

| Property | Effect of Cholesterol Addition | Scientific Rationale |

|---|---|---|

| Phase Transition | Broadens or abolishes the main gel-to-liquid-crystalline phase transition. nih.gov | Cholesterol disrupts the cooperative melting of acyl chains. |

| Membrane Fluidity | Decreases fluidity above the phase transition temperature; Increases fluidity below it. | The rigid sterol ring restricts the motion of acyl chains in the liquid state and prevents tight packing in the gel state. |

| Acyl Chain Order | Increases the orientational order of the phospholipid acyl chains. | The planar steroid ring system promotes a more extended conformation of the neighboring acyl chains. |

| Permeability | Decreases the permeability to small molecules and ions. | Fills in gaps between phospholipid molecules, increasing packing density and reducing free volume. |

| Mechanical Stiffness | Increases membrane rigidity and bending modulus. | The rigid structure of cholesterol stiffens the bilayer, making it more resistant to deformation. |

For example, studies have examined binary mixtures of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) with either 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol. rsc.org These investigations revealed how the presence of a second lipid affects the interaction of the membrane with other molecules, such as DNA. rsc.org Ternary mixtures, often composed of a saturated phospholipid, an unsaturated phospholipid, and cholesterol, are widely used to model the phase coexistence seen in plasma membranes. A common model system is a mixture of POPC, sphingomyelin (a saturated lipid), and cholesterol, which can segregate into coexisting liquid-ordered (Lo, enriched in sphingomyelin and cholesterol) and liquid-disordered (Ld, enriched in POPC) phases. mdpi.comnih.gov

The inclusion of DNPC in such a mixture would contribute based on its own biophysical properties. As a short-chain saturated lipid, its partitioning behavior would depend on the other components. It would likely favor more disordered phases compared to long-chain saturated lipids like DPPC or DSPC, but would be more ordered than unsaturated lipids like DOPC. Its presence would influence the stability, thickness, and curvature stress of any lipid domains that form.

Intermolecular Interactions in Model Biological Systems

Lipid-Protein Interactions in Reconstituted Systems

The interaction between lipids and proteins is fundamental to the structure and function of biological membranes. In reconstituted systems, DNPC, like other short-chain phosphatidylcholines, can be used to create environments that mimic aspects of a native membrane, allowing for the study of membrane-associated proteins and peptides.

Short-chain phosphatidylcholines, such as the closely related diheptanoylphosphatidylcholine (DHPC), are known to act as mild detergents that can effectively solubilize membrane proteins. nih.gov This property is attributed to their ability to partition into the lipid bilayer, disrupting it and forming mixed micelles containing the protein, intrinsic membrane lipids, and the short-chain phospholipid. nih.gov It is hypothesized that these short-chain phospholipids (B1166683) primarily interact with the lipid bilayer of the membrane rather than directly with the membrane proteins themselves. nih.gov This mechanism allows the protein to remain associated with its preferred native lipids, which helps to stabilize its structure. nih.gov

While direct experimental data on DNPC's interaction with a wide range of proteins is limited, studies on homologous series of phosphatidylcholines suggest that the acyl chain length plays a crucial role. The shorter the acyl chains, the more detergent-like the behavior. This suggests that DNPC, with its C9 chains, would be an effective tool for solubilizing and reconstituting membrane proteins for structural and functional studies. The interactions are largely driven by the hydrophobic effect, with the non-polar acyl chains of DNPC intercalating with the hydrophobic domains of membrane proteins and the surrounding lipid matrix.

A key advantage of using short-chain phosphatidylcholines like DHPC in reconstituted systems is their ability to preserve the native conformation and enzymatic activity of membrane proteins over a significant concentration range. nih.gov This is a critical factor for in vitro studies aiming to elucidate the function of membrane proteins in a controlled environment. The preservation of protein structure is thought to be a result of the mild solubilization mechanism, where the protein-intrinsic lipid complex is shielded from the aqueous environment by the short-chain phospholipids. nih.gov

Although specific studies detailing the impact of DNPC on the conformation of various proteins are not abundant, the general principles derived from studies of similar short-chain phospholipids are applicable. It is expected that DNPC would create a sufficiently fluid and dynamic environment to support the native fold and function of many membrane proteins. The stability of the protein's conformation in a DNPC environment would depend on factors such as the specific protein, the concentration of DNPC, and the presence of other lipids in the reconstituted system.

Table 1: General Effects of Phosphatidylcholine Acyl Chain Length on Protein Interactions in Model Systems

| Acyl Chain Length | Detergent-like Properties | Protein Solubilization Efficacy | Preservation of Protein Conformation |

| Short (e.g., C7) | High | High | Generally Good |

| Intermediate (e.g., C9) | Moderate to High | Expected to be Good | Expected to be Good |

| Long (e.g., C16, C18) | Low | Low (forms stable bilayers) | High (within a bilayer context) |

This table provides a generalized overview based on trends observed in homologous series of phosphatidylcholines.

Interactions with Exogenous Molecules within Model Membranes

The interaction of lipid membranes with exogenous molecules, such as drugs or signaling molecules, is a critical area of research. Model membranes composed of DNPC can be utilized to study these interactions at a fundamental level. The relatively simple and well-defined composition of a DNPC bilayer allows for the precise measurement of how an external molecule partitions into the membrane and affects its properties.

For instance, studies on the interaction of cholesterol with phosphatidylcholine membranes have revealed complex phase behavior and structural changes within the bilayer. nih.gov While specific data for DNPC is scarce, it is expected that the introduction of exogenous molecules would be influenced by the packing and fluidity of the DNPC bilayer. The shorter acyl chains of DNPC would likely result in a more permeable and less ordered membrane compared to long-chain phospholipids, potentially facilitating the partitioning of certain small molecules.

Role in Artificial Membrane Permeability and Transport Phenomena in Research Contexts

Artificial membranes are valuable tools for investigating the passive transport of molecules across a lipid barrier. The permeability of a lipid bilayer is influenced by several factors, including its thickness, fluidity, and the chemical nature of its constituent lipids.

Research has shown that for monoglyceride membranes, water permeability increases with unsaturation and decreases with the length of the acyl chain. nih.gov Similarly, for phosphatidylcholines, a study on the transfer and transverse diffusion of spin-labeled PC analogues showed that both processes were favored for species with shorter acyl chains. nih.gov This suggests that artificial membranes composed of DNPC would exhibit higher permeability to water and potentially other small polar molecules compared to membranes made of longer-chain saturated phospholipids like dipalmitoylphosphatidylcholine (DPPC).

The thickness of the lipid bilayer, which varies linearly with the number of carbons in the acyl chains, is a key determinant of permeability. nih.gov A thinner bilayer, such as one formed by DNPC, presents a shorter diffusion path for permeating molecules.

Table 2: Inferred Permeability Characteristics of DNPC Bilayers in Comparison to Other Phosphatidylcholines

| Phosphatidylcholine | Acyl Chain Length | Relative Bilayer Thickness | Inferred Water Permeability |

| Dilauroyl-PC (DLPC) | C12 | Thinner | Higher |

| Dinonanoyl-PC (DNPC) | C9 | Thinnest | Highest |

| Dipalmitoyl-PC (DPPC) | C16 | Thicker | Lower |

| Distearoyl-PC (DSPC) | C18 | Thickest | Lowest |

This table is based on the general trend that permeability is inversely related to acyl chain length and bilayer thickness.

Effects on Lipid Bilayer Mechanical Properties in Vitro

The mechanical properties of a lipid bilayer, such as its bending rigidity and area expansion modulus, are crucial for cellular processes like vesicle formation, fusion, and the function of mechanosensitive channels. wikipedia.org These properties are intrinsically linked to the molecular characteristics of the constituent lipids, including acyl chain length and saturation.

The area expansion modulus, which measures the resistance to stretching, is also influenced by acyl chain interactions. The weaker van der Waals forces between the shorter C9 chains of DNPC compared to longer chains would likely result in a lower area expansion modulus, meaning the bilayer would be more easily expanded.

Role in Biochemical Pathways and Cellular Models in Vitro/ex Vivo

Involvement in Eicosanoid Generation Pathways

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. The generation of eicosanoids is intricately linked to the metabolism of phospholipids (B1166683). The hydrolysis of phospholipids, such as phosphatidylcholines, by phospholipase A2 (PLA2) releases arachidonic acid from the sn-2 position, which then becomes available for conversion into various eicosanoids, including prostaglandins (B1171923) and leukotrienes. nih.govaocs.org This process is a critical initiation step in inflammatory responses. nih.gov

While direct studies on DNPC's role in eicosanoid generation are not prevalent, its structural similarity to endogenous phospholipids like 1-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine makes it a relevant substrate for understanding the broader principles of PLA2-mediated arachidonic acid release. nih.gov The metabolism of these precursor molecules is a key regulatory point in the biosynthesis of both platelet-activating factor (PAF) and eicosanoids, two potent classes of lipid mediators. nih.gov The enzymatic action of PLA2 on these substrates is dependent on calcium ions and can be modulated by other lipids, such as diacylglycerol. nih.gov

Enzymatic Hydrolysis of Phosphatidylcholines by Phospholipases

Phospholipases are a diverse group of enzymes that catalyze the hydrolysis of phospholipids, playing crucial roles in membrane remodeling, signal transduction, and the generation of lipid second messengers. aocs.orgnih.gov Phosphatidylcholines, including DNPC, are primary substrates for these enzymes.

Phospholipases are broadly categorized based on the specific ester bond they cleave within a phospholipid molecule. aocs.orgresearchgate.net

Phospholipase A1 (PLA1) hydrolyzes the fatty acyl chain at the sn-1 position.

Phospholipase A2 (PLA2) targets the sn-2 position, releasing a free fatty acid and a lysophospholipid. aocs.orgescholarship.org

Phospholipase C (PLC) cleaves the phosphodiester bond on the glycerol (B35011) side of the phosphate (B84403) group, yielding diacylglycerol and a phosphorylated head group. nih.gov

Phospholipase D (PLD) hydrolyzes the phosphodiester bond on the head group side, producing phosphatidic acid and a free head group. nih.gov

The hydrolysis of phosphatidylcholine by these enzymes yields products with distinct biological activities, underscoring the importance of phospholipase regulation in cellular function.

The kinetics of phospholipase A2 (PLA2) are complex due to the enzyme's interaction with aggregated lipid substrates like micelles and bilayers. nih.gov Studies using short-chain, water-soluble phosphatidylcholines have been instrumental in dissecting these kinetics. For instance, the activity of PLA2 from various snake venoms (e.g., Naja naja naja) and porcine pancreas has been characterized using such substrates. nih.gov

Venom PLA2s often exhibit non-Michaelis-Menten kinetics when acting on phosphocholine-containing substrates, suggesting a model where the enzyme and substrate form a lipid-protein aggregate even below the substrate's critical micelle concentration. nih.gov In contrast, pancreatic PLA2 tends to follow more classical Michaelis-Menten behavior. nih.gov

The use of detergents like Triton X-100 in assay systems has helped to clarify the requirement of PLA2 for substrates to be in a micellar form. escholarship.org Kinetic analyses in mixed micelle systems have allowed for the quantitative separation of the enzyme's association with the lipid-water interface from the catalytic step of substrate hydrolysis. nih.gov

Table 1: Kinetic Parameters of Cobra Venom Phospholipase A2

| Parameter | Value | Conditions |

|---|---|---|

| V | ~4 x 10³ µmol min⁻¹ mg⁻¹ | 40°C, pH 8.0, 10 mM Ca²⁺ |

| Kₛᴬ | ~5 x 10⁻⁴ M | 40°C, pH 8.0, 10 mM Ca²⁺ |

| Kₘᴮ | 1 to 2 x 10⁻¹⁰ mol cm⁻² | 40°C, pH 8.0, 10 mM Ca²⁺ |

Data derived from studies on 1,2-dipalmitoyl-sn-glycero-3-phosphorylcholine in Triton X-100 mixed micelles. nih.gov

The enzymatic degradation of phosphatidylcholines results in a variety of products depending on the specific phospholipase involved. The hydrolysis of a phosphatidylcholine by PLA2 yields a free fatty acid from the sn-2 position and a lysophosphatidylcholine (B164491). aocs.org

Further degradation of the resulting lysophospholipid can occur. For example, studies on the hydrolysis of 1-monoacyl-sn-glycero-3-phosphorylcholine (lysolecithin) by enzyme preparations from peanut seeds revealed the formation of multiple products. nih.gov These included lysophosphatidic acid, free fatty acids, glycerophosphorylcholine, and choline (B1196258), indicating the presence of not only phospholipase D activity but also lysophospholipase A1 and a phosphodiesterase. nih.gov This highlights the potential for complex metabolic pathways following the initial phospholipase-mediated cleavage.

A study on the degradation of synthetic phospholipids like 1,2-dierucoyl-sn-glycero-3-phosphocholine (B145845) identified the primary degradation products as sn-1- and sn-2-lysophospholipids and fatty acids, with the sn-1-lysophospholipid being the predominant species. cjph.com.cn

Contributions to Lipid Metabolism in Experimental Models

DNPC and structurally related phosphatidylcholines are utilized in experimental models to investigate various aspects of lipid metabolism, including the formation of oxidized phospholipids and their role in modulating cellular stress responses.

Phosphatidylcholines containing polyunsaturated fatty acids are susceptible to oxidation, leading to the formation of a diverse group of molecules known as oxidized phosphatidylcholines (OxPCs). mdpi.commdpi.com This oxidation can occur non-enzymatically, initiated by reactive oxygen species (ROS), or through enzymatic pathways. mdpi.com

Studies on the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) have shown that the arachidonoyl chain at the sn-2 position is particularly vulnerable to oxidation due to its multiple double bonds. mdpi.com This process generates a wide array of products, including truncated phospholipids like 1-palmitoyl-2-(5'-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). mdpi.comnih.gov These OxPCs have been identified in atherosclerotic lesions and can exert significant biological effects. mdpi.com

The fate of these oxidized lipids in cellular systems is an active area of research. For instance, investigations using monolayers of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) have demonstrated that exposure to ozone leads to the selective oxidation of the double bond in the oleyl chain. researchgate.net The resulting oxidized products initially reorient at the air-water interface before gradually dissolving. researchgate.net

Table 2: Examples of Oxidized Phosphatidylcholine Products

| Precursor Phospholipid | Oxidized Product | Abbreviation |

|---|---|---|

| 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | 1-palmitoyl-2-(5'-oxovaleroyl)-sn-glycero-3-phosphocholine | POVPC |

| 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine | PGPC |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | Phosphatidylcholine ethoxyhydroperoxide | PC-EHP |

Derived from various studies on phospholipid oxidation. mdpi.comnih.govresearchgate.net

Oxidized phospholipids are often considered markers and drivers of oxidative stress and inflammation. mdpi.com However, recent evidence suggests a more complex role. Low concentrations of OxPCs have been found to protect endothelial cells from stress induced by serum deprivation. mdpi.com This protective effect appears to be independent of the electrophilic nature of some OxPC molecules. mdpi.com

Reactive oxygen and nitrogen species can modify cellular lipids, proteins, and DNA, and alter intracellular signaling pathways. researchgate.net At low levels, this can induce a state of "oxidative eustress," activating protective pathways such as the Nrf2-antioxidant response element pathway. researchgate.net The use of defined phosphatidylcholines in cellular assays helps to elucidate the specific roles of lipid oxidation products in these complex signaling networks.

Phosphatidylcholine's Role in Neuronal Differentiation Models

The process of neuronal differentiation, which includes critical events like neuritogenesis (the sprouting of neurites) and the subsequent growth and extension of axons, is fundamentally dependent on the synthesis of new cellular membranes. nih.gov As the most abundant phospholipid in mammalian cell membranes, phosphatidylcholine (PC) plays an indispensable role in providing the structural components necessary for this rapid membrane expansion. nih.govresearchgate.net In vitro models, particularly using neuroblastoma cell lines like Neuro-2a, have been instrumental in elucidating the mechanisms that coordinate PC biosynthesis with the demands of a differentiating neuron. nih.gov

While extensive research has been conducted on the general class of phosphatidylcholines, specific studies detailing the use of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) in these models are not prevalent in the literature. However, as a diacyl-glycerophosphocholine, DNPC can serve as a valuable tool in such research. Synthetic phospholipids with defined acyl chain lengths, like DNPC, allow for the precise manipulation of membrane composition in culture systems. Introducing DNPC into cellular models could be used to investigate how membranes with altered physical properties (e.g., fluidity, thickness) influence the processes of neurite outgrowth and synapse formation.

The selection of a specific PC, such as DNPC, over others is often dictated by its physical properties, which are determined by the length and saturation of its acyl chains. Shorter, saturated chains generally lead to more fluid membranes at physiological temperatures.

Table 1: Comparison of Physical Properties of Saturated Diacyl-Phosphatidylcholines

| Compound Name | Abbreviation | Acyl Chain Composition | Molecular Weight | Main Phase Transition Temp (Tm) |

|---|---|---|---|---|

| 1,2-Dinonanoyl-sn-glycero-3-phosphocholine | DNPC | (9:0/9:0) | 593.78 | -1 °C |

| 1,2-Dilauroyl-sn-glycero-3-phosphocholine | DLPC | (12:0/12:0) | 621.85 | -1 °C |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (B53960) | DMPC | (14:0/14:0) | 677.93 | 24 °C |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | (16:0/16:0) | 734.04 | 41 °C |

This table presents data for comparative purposes to illustrate the effect of acyl chain length on the physical properties of phosphatidylcholines.

Applications in Cell-Free Systems for Studying Membrane Processes

Cell-free systems provide a powerful, reductionist approach to studying fundamental biological processes by isolating them from the complex environment of a living cell. In the context of membrane biology, these systems rely on the creation of artificial model membranes, for which synthetic phospholipids like 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) are essential building blocks. These models allow researchers to exert precise control over the lipid environment to investigate membrane structure, dynamics, and the function of membrane-associated proteins.

Common applications of DNPC and similar synthetic lipids in cell-free systems include:

Liposome (B1194612) Formation: DNPC can be used to form liposomes, which are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. These structures are widely used to study membrane permeability, lipid-protein interactions, and can be used as simplified models for drug delivery research. nih.gov The specific properties of DNPC, such as its relatively short acyl chains and low phase transition temperature, would result in bilayers that are in a fluid, liquid-crystalline state over a broad range of experimental temperatures.

Supported Lipid Bilayers (SLBs): SLBs are model membranes formed on a solid substrate. They are excellent platforms for studying membrane-related phenomena using surface-sensitive techniques like atomic force microscopy (AFM) and quartz crystal microbalance (QCM). DNPC can be used to form fluid SLBs to investigate processes such as protein binding to the membrane surface or the dynamics of lipid rafts.

Nanodisc Assembly: For the study of integral membrane proteins, nanodiscs have emerged as a key technology. A nanodisc is a soluble, discoidal patch of lipid bilayer encircled by a "membrane scaffold protein." DNPC can be self-assembled with these scaffold proteins to create a native-like membrane environment that solubilizes a target membrane protein for structural and functional characterization, avoiding the harsh conditions associated with detergents.

The choice of DNPC in these systems allows for the systematic investigation of how acyl chain length influences membrane properties and the function of reconstituted proteins. By comparing results from DNPC-based membranes to those made with longer-chain lipids like DMPC or DPPC, researchers can dissect the role of bilayer thickness and fluidity in biological processes. mdpi.com

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| 1,2-Dinonanoyl-sn-glycero-3-phosphocholine |

| 1,2-Dilauroyl-sn-glycero-3-phosphocholine |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine (B53569) |

| Choline kinase α |

| Choline cytidylyltransferase α |

Advanced Analytical and Computational Methodologies

Spectroscopic Techniques for Structural and Dynamic Analysis

Spectroscopy provides invaluable insights into the molecular structure, conformation, and the dynamic behavior of DNPC in various environments, particularly in model membrane systems.

The physical properties of lipid bilayers, such as fluidity and polarity, are significantly influenced by the fatty acyl composition of their constituent phospholipids (B1166683). medchemexpress.com The two nonanoyl (C9:0) saturated fatty acid chains of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine dictate its packing behavior within a membrane, thereby affecting its physical state. medchemexpress.commoleculardepot.com

Fluorescence spectroscopy is a powerful technique to probe these properties. By incorporating fluorescent probes into liposomes or vesicles composed of DNPC, researchers can monitor the microenvironment of the lipid bilayer. Changes in the emission spectra, quantum yield, or fluorescence anisotropy of these probes in response to temperature or the addition of other molecules can be used to determine the fluidity and polarity of the DNPC membrane. While specific studies focusing exclusively on DNPC are not prevalent, the methodology is standard for characterizing similar diacylphosphatidylcholines. For instance, a decrease in fluorescence anisotropy of a probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) would indicate an increase in membrane fluidity, corresponding to the transition from a gel-like to a liquid-crystalline phase.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed conformational analysis of phospholipids in solution. Studies on analogous 1,2-diacyl-sn-glycerophospholipids have demonstrated the power of ¹H NMR to investigate the helical properties around the 1,2-diacyl moiety. nih.govnih.gov

Research has shown that for phosphatidylcholines, the molecular conformation is a dynamic equilibrium between three staggered forms: gt(+), gg(-), and tg. nih.gov A significant finding is that the sn-3 phosphocholine (B91661) head group has a profound effect, strongly favoring the gt(+) conformer, which possesses a (+)-helicity. nih.govnih.gov This preference is notably independent of the polarity of the solvent used. nih.govnih.gov

In addition to proton NMR, other nuclei are used for comprehensive structural verification. ¹³C NMR spectroscopy helps identify the carbon atoms of the glycerol (B35011) backbone, the choline (B1196258) head group, and the nonanoyl acyl chains, while ³¹P NMR typically shows a single, characteristic peak for the phosphate (B84403) group in the phosphocholine head, confirming its chemical environment. nih.gov These combined NMR techniques are crucial for confirming the successful synthesis and purity of DNPC. nih.govmdpi.com

Table 1: Application of NMR Spectroscopy in DNPC Analysis

| NMR Technique | Information Obtained |

| ¹H NMR | Determines the helical conformation around the diacyl moiety (gt(+), gg(-), tg conformers) and confirms the presence of fatty acid residues at the sn-1 and sn-2 positions. nih.govnih.govnih.gov |

| ¹³C NMR | Confirms the structure by identifying the carbon signals from the glycerol backbone, choline head group, and the two nonanoyl fatty acid chains. nih.govnih.gov |

| ³¹P NMR | Provides a single resonance peak characteristic of the phosphocholine head group, confirming its chemical state and purity. nih.gov |

Circular Dichroism (CD) spectroscopy is an essential tool for investigating changes in the secondary structure of proteins when they interact with lipid membranes. While studies specifically using DNPC are limited, research on closely related phosphatidylcholines, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), illustrates the methodology. nih.gov

In such experiments, liposomes are prepared with the phosphatidylcholine to serve as a model membrane. The CD spectrum of a protein, for example, human serum albumin, is recorded in the absence and presence of these liposomes. nih.gov Changes in the CD signal, particularly in the far-UV region (190-250 nm), indicate alterations in the protein's secondary structure (e.g., α-helix, β-sheet content). For instance, an observed increase in α-helical content upon binding to the liposome (B1194612) surface can suggest that the lipid environment helps to stabilize the protein's structure. nih.gov This technique is thus vital for understanding how DNPC-containing membranes might modulate the structure and function of membrane-associated proteins.

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) is the definitive technique for the identification and quantification of lipids, forming the core of lipidomics research. It offers high sensitivity and specificity for analyzing individual lipid species like DNPC from complex biological extracts.

Mass spectrometry, frequently coupled with liquid chromatography (LC-MS), is the gold standard for the analysis of phosphatidylcholines. caymanchem.com This approach allows for the separation of different lipid classes and individual molecular species before their detection by the mass spectrometer. For DNPC, electrospray ionization (ESI) is a common method that generates charged parent ions, which can be detected and quantified.

Advanced MS techniques provide detailed structural information. For instance, tandem mass spectrometry (MS/MS) can fragment the parent ion to confirm the head group and the specific acyl chains (C9:0). Furthermore, computational predictions of properties like the collision cross-section (CCS) can aid in the identification of the lipid. The CCS is a measure of the ion's size and shape in the gas phase and provides an additional layer of identification confidence.

Table 2: Predicted Mass Spectrometry Data for 1,2-Dinonanoyl-sn-glycero-3-phosphocholine Adducts

| Adduct Form | Predicted m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 539.35818 | 234.8 |

| [M+Na]⁺ | 561.34012 | 239.1 |

| [M-H]⁻ | 537.34362 | 233.8 |

| [M+NH₄]⁺ | 556.38472 | 243.1 |

| [M+K]⁺ | 577.31406 | 235.5 |

| [M+HCOO]⁻ | 583.34910 | 245.6 |

Data sourced from computational predictions. uni.lu

Accurate quantification of lipids in biological samples is challenging due to variations in extraction efficiency and instrument response. To overcome this, internal standards are added to samples in known amounts at the beginning of the workflow. The ideal internal standard is chemically similar to the analyte but is not naturally present in the sample.

Phosphatidylcholines with odd-numbered carbon chains, such as 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (PC 9:0/9:0), are not typically found in significant quantities in most biological systems, making them excellent candidates for internal standards. For example, the structurally analogous 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (PC 19:0/19:0) has been successfully used as an internal standard for the absolute quantification of various phosphatidylcholine species in human synovial fluid via LC-MS/MS. caymanchem.com By comparing the signal intensity of the endogenous lipids to that of the known amount of the added DNPC standard, researchers can achieve precise and accurate quantification, correcting for any sample loss or analytical variability.

Characterization of Oxidized Lipid Species in Research Samples

While the saturated nonanoyl chains of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine are less susceptible to auto-oxidation than their polyunsaturated counterparts, the characterization of oxidized lipid species is crucial for understanding lipid degradation pathways and their potential biological consequences under oxidative stress. The methodologies developed for more complex phospholipids are directly applicable to studying the forced oxidation of DNPC.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the primary technique for identifying and quantifying oxidized phospholipids. nih.govsfrbm.orgplu.edu This powerful approach allows for the separation of complex mixtures of oxidation products and their subsequent structural elucidation based on mass-to-charge ratio and fragmentation patterns.

The general workflow for characterizing oxidized DNPC involves several key steps:

Induction of Oxidation: Research samples of DNPC are subjected to controlled oxidation, for example, through exposure to free radical generating systems (e.g., Fenton reaction) or strong oxidizing agents.

Extraction: The oxidized lipids are extracted from the reaction mixture using established solvent extraction methods, such as the Bligh-Dyer or Folch procedures.

Chromatographic Separation: The extract is injected into an LC system, typically a reverse-phase column, to separate the different oxidized species from the parent DNPC molecule.

Mass Spectrometric Analysis: As the molecules elute from the column, they are ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. sfrbm.org Full scan MS provides the molecular weights of the various oxidation products, while MS/MS fragmentation helps to pinpoint the location and type of modification (e.g., hydroxyl, keto groups) on the acyl chains. nih.gov

Commonly identified oxidation products for phospholipids include hydroperoxides, which can further rearrange to form a variety of other species. sfrbm.org For DNPC, this would involve modifications to one or both of the C9:0 chains. The use of a measured MS/MS spectra library, even if developed for other lipids, can aid in the tentative identification of these products. nih.govnih.gov

Chromatographic Separations for Research and Purity Assessment

Chromatographic techniques are indispensable for verifying the purity of synthetic phospholipids like DNPC and for separating them from reactants, byproducts, or other lipid species in mixed systems.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of phospholipids. Depending on the analytical goal, either normal-phase or reversed-phase chromatography is employed.

Normal-Phase HPLC (NP-HPLC) separates lipids based on the polarity of their headgroups. In this mode, all phosphatidylcholine species, including DNPC, tend to elute as a single class, which is useful for quantifying the total PC content in a sample. thermofisher.comnih.gov

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity, primarily determined by the acyl chains. libretexts.org This mode is effective for assessing the purity of DNPC by separating it from lysophospholipids or phospholipids with different chain lengths.

Due to their lack of a strong UV chromophore, phospholipids like DNPC require specialized detection methods. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are commonly used as they provide a response proportional to the mass of the analyte, independent of its optical properties. thermofisher.com UV detection at low wavelengths (203-205 nm) is also possible but is less specific. remedypublications.comnih.gov

| Parameter | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC |

|---|---|---|

| Stationary Phase (Column) | Silica, Amino (NH2) thermofisher.comremedypublications.comdss.go.th | C18, C8 libretexts.org |

| Mobile Phase Example | Hexane/Isopropanol/Water gradients or Isocratic Acetonitrile/Methanol (B129727)/Phosphoric Acid remedypublications.com | Methanol/Water or Acetonitrile/Water gradients libretexts.org |

| Common Detectors | ELSD, CAD, UV (203-205 nm) thermofisher.comremedypublications.com | ELSD, CAD, MS libretexts.org |

| Principle of Separation | Polarity of headgroup | Hydrophobicity of acyl chains |

| Application for DNPC | Quantification of total phosphatidylcholine content | Purity assessment, separation from other lipids |

Gas Chromatography (GC) for Fatty Acid Composition Analysis

Gas Chromatography (GC) is the definitive method for determining the fatty acid composition of a lipid. researchgate.net Since phospholipids themselves are not volatile, they require a derivatization step before GC analysis. researchgate.net

The standard procedure involves the transesterification of the phospholipid to convert its constituent fatty acids into volatile fatty acid methyl esters (FAMEs). avantiresearch.comnih.gov This is typically achieved by reacting the lipid with a reagent like sodium methoxide (B1231860) in methanol or boron trifluoride-methanol. avantiresearch.comnih.gov For DNPC, this process cleaves the two nonanoic acid molecules from the glycerol backbone and converts them into nonanoic acid methyl esters.

The resulting FAMEs are then injected into the GC, where they are separated on a capillary column and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). avantiresearch.comnih.gov The analysis confirms the identity and purity of the acyl chains. For a pure sample of DNPC, the GC analysis should yield a single peak corresponding to the methyl ester of nonanoic acid (C9:0).

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | A known quantity of DNPC is dissolved in an appropriate solvent (e.g., hexane/chloroform). avantiresearch.com | To prepare the lipid for reaction. |

| 2. Transesterification | The sample is reacted with a methylating agent, such as 1N sodium methoxide. avantiresearch.com | To convert non-volatile fatty acids into volatile FAMEs. |

| 3. Extraction | The FAMEs are extracted into a nonpolar solvent like hexane. | To isolate the FAMEs from the reaction mixture. |

| 4. GC Analysis | The extracted FAMEs are injected into a GC system with a capillary column and FID. avantiresearch.com | To separate, identify, and quantify the fatty acid methyl esters. |

| 5. Data Interpretation | The resulting chromatogram is compared to a FAME standard to confirm the peak identity as nonanoic acid methyl ester. | To verify the fatty acid composition of the original DNPC sample. |

Molecular Dynamics Simulations and Computational Modeling

Computational methods, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the structure and behavior of lipid bilayers that are often inaccessible by experimental means alone. nih.govyoutube.com

Simulating Lipid Bilayer Dynamics and Structure

While specific simulation studies focusing exclusively on DNPC are not widely published, the methodologies established for other common phosphatidylcholines like DMPC and DPPC are directly applicable. nih.govacs.org MD simulations model the movements and interactions of every atom in the system over time, allowing researchers to observe the emergent properties of the lipid bilayer.

A typical simulation setup involves constructing a bilayer of DNPC molecules, hydrating it with a layer of water molecules on each side, and adding ions to neutralize the system. nih.govyoutube.com The system is then allowed to evolve over time (from nanoseconds to microseconds) based on the principles of classical mechanics, governed by a "force field" (e.g., CHARMM36, OPLS) that defines the potential energy of the system. nih.govmdpi.com

From these simulations, several key structural and dynamic properties can be calculated:

Area per Lipid (AL): The average surface area occupied by a single lipid molecule in the plane of the membrane. nih.gov

Bilayer Thickness: The distance between the average positions of the phosphate groups in the two leaflets.

Acyl Chain Order Parameters (SCD): A measure of the conformational order or "stiffness" of the hydrocarbon chains. nih.gov

Diffusion Coefficient: The rate at which lipid molecules move laterally within their leaflet. nih.gov

These parameters provide a detailed picture of the physical state of the DNPC bilayer under various conditions.

Prediction of Intermolecular Interactions in Silico

MD simulations excel at predicting the complex network of non-covalent interactions that govern the structure and function of a lipid bilayer. nih.govmdpi.com By analyzing the simulation trajectory, one can quantify the interactions between different parts of the DNPC molecules and between the lipids and their aqueous environment.

Key interactions that can be modeled include:

Van der Waals Interactions: These forces are dominant among the hydrophobic acyl chains and are critical for the stability of the bilayer core.

Electrostatic Interactions and Hydrogen Bonding: These occur primarily at the lipid-water interface, involving the phosphate and choline groups of the DNPC headgroup and surrounding water molecules. nih.govnih.gov

A common analytical tool used in these studies is the Radial Distribution Function (RDF) . The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. For example, calculating the RDF between the lipid phosphate group and water oxygen atoms can reveal the structure of the water hydration shell around the headgroup, providing quantitative data on intermolecular hydrogen bonding. nih.govnih.gov These simulations can also predict how the introduction of other molecules, such as cholesterol or drugs, perturbs these interactions and alters the bilayer's properties. mdpi.comnih.gov

Free Energy Calculations in Membrane Systems

Free energy calculations based on molecular dynamics (MD) simulations are powerful computational tools for understanding the thermodynamic driving forces behind various membrane processes. nih.govacs.org These methods can quantify the energetics of events such as the insertion of proteins or drugs into a bilayer, the permeation of small molecules across it, and the formation of transient pores. nih.govnih.govbiorxiv.org For a lipid like DNPC, these calculations can predict how its specific properties—namely its shorter acyl chain length—influence membrane stability, permeability, and interactions with embedded molecules.

Several robust methods are employed to compute free energy landscapes:

Potential of Mean Force (PMF): This method calculates the free energy profile along a specific reaction coordinate, such as the distance of a molecule from the center of the membrane. nih.govaip.orgdntb.gov.ua Umbrella sampling (US) is a common technique to enhance sampling along this coordinate, where a series of simulations are run with the molecule harmonically restrained at different positions. nih.govbiorxiv.orgaip.org The resulting data are then combined to construct the full energy landscape. biorxiv.org For DNPC, a PMF calculation could reveal the energy barrier for a small drug molecule to cross a DNPC bilayer, which is expected to be lower than for a thicker membrane made of longer-chain lipids.

Alchemical Free Energy Perturbation (FEP): FEP is used to calculate the free energy difference between two states by "alchemically" transforming one molecule into another over the course of a simulation. acs.orgnih.gov For instance, FEP can be used to determine the relative binding affinity of a drug to a protein in a DNPC membrane versus a DMPC membrane by transforming the surrounding lipids. nih.gov This approach relies on a thermodynamic cycle to compute binding free energies that would be difficult to measure experimentally. nih.gov

Metadynamics: This is an enhanced sampling technique that discourages the simulation from revisiting previously explored conformations by adding a history-dependent bias potential. nih.govacs.org It is particularly effective for exploring complex energy landscapes with multiple minima, such as those involved in peptide-induced pore formation or lipid flip-flop. acs.org

A crucial aspect of these simulations is the choice of the force field, which is a set of parameters describing the potential energy of the system. Coarse-grained models like Martini simplify the system by grouping several atoms into single beads, allowing for longer and larger-scale simulations, while all-atom force fields like CHARMM36 provide more detailed resolution at a higher computational cost. nih.govbu.edu

Research Findings: While specific free energy data for DNPC is scarce, extensive research on DMPC provides a valuable reference. For example, studies on DMPC have quantified the free energy cost of forming a hydrophilic pore in the bilayer. Using free energy perturbation and other methods, researchers have determined the energy profile as a function of pore radius. nih.govnih.gov Such studies find that wetting of a hydrophobic pore in DMPC becomes thermodynamically favorable at a radius of about 5.0 Å. nih.govnih.gov The line tension, or the energy penalty per unit length of the pore edge, has been calculated to be approximately 37.6 pN for a hydrophilic pore in DMPC. nih.govnih.gov These values are influenced by the lipid's acyl chain length and headgroup structure. For DNPC, with its shorter C9 chains, it is expected that the energy barrier for pore formation would be lower than that for DMPC (C14 chains), making the membrane more susceptible to transient disruption.

Table 1: Representative Free Energy Calculation Data for Pore Formation in a DMPC Bilayer This table presents data for 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) as a reference for the types of parameters obtained through free energy calculations.

| Parameter | Value | Methodology | Reference |

|---|---|---|---|

| Free Energy of Wetting (Hydrophobic Pore, R=5 Å) | +1.2 kcal/mol | Density Bias Method | nih.gov |

| Free Energy of Wetting (Hydrophobic Pore, R=7 Å) | -12.4 kcal/mol | Density Bias Method | nih.gov |

| Radius for Favorable Wetting | ~5.0 Å | Free Energy Perturbation | nih.govnih.gov |

| Hydrophilic Pore Line Tension | 37.6 pN | Free Energy Perturbation | nih.govnih.gov |

Cryo-Electron Microscopy and Small-Angle Scattering for Liposome Structural Studies

The macroscopic structure and morphology of liposomes formed from DNPC can be characterized in detail using a combination of direct imaging and scattering techniques.

Cryo-Electron Microscopy (Cryo-EM): Cryo-transmission electron microscopy (cryo-TEM) is a powerful imaging technique that allows for the direct visualization of liposomes in their native, hydrated state. nih.govbiorxiv.org The process involves flash-freezing a thin film of the liposome suspension in liquid ethane, which vitrifies the water and preserves the lipid structures without the artifacts caused by crystallization or dehydration. nih.gov

Cryo-EM analysis provides direct information on:

Morphology and Size Distribution: It reveals whether the liposomes are spherical, elongated, or faceted, and allows for precise measurement of their size distribution. nih.govresearchgate.net

Lamellarity: The technique can unambiguously distinguish between unilamellar (single bilayer), multilamellar (multiple concentric bilayers), and multivesicular vesicles. nih.gov

Bilayer Defects and Protein Reconstitution: Cryo-EM can visualize membrane features such as pores, domains, and the incorporation of membrane proteins into proteoliposomes. biorxiv.orgportlandpress.com

Small-Angle Scattering (SAS): Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are complementary techniques that provide ensemble-averaged structural information about nanoparticles in solution. mdpi.comnews-medical.netnih.gov When applied to liposome suspensions, SAS can determine key structural parameters of the lipid bilayer with high precision. xenocs.comiucr.org